N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide

Anti-cancer Kinase inhibition Imidazole pharmacophore

N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide (CAS 62366-89-6) is a synthetic small molecule (MW 328.42 g/mol, formula C₁₈H₂₄N₄O₂) that integrates an imidazole-2-carbonyl pharmacophore with a benzamide scaffold bearing a flexible N-(3-diethylamino)propyl side chain. This architecture places the compound at the intersection of two therapeutically relevant chemotypes: imidazole-containing anti-cancer agents and class III antiarrhythmic benzamides exemplified by acecainide (N-acetylprocainamide).

Molecular Formula C18H24N4O2
Molecular Weight 328.4 g/mol
CAS No. 62366-89-6
Cat. No. B12933758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide
CAS62366-89-6
Molecular FormulaC18H24N4O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2
InChIInChI=1S/C18H24N4O2/c1-3-22(4-2)13-7-10-21-18(24)15-9-6-5-8-14(15)16(23)17-19-11-12-20-17/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3,(H,19,20)(H,21,24)
InChIKeyGNHSTICXLMYONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide (CAS 62366-89-6): Structural Overview and Sourcing Profile


N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide (CAS 62366-89-6) is a synthetic small molecule (MW 328.42 g/mol, formula C₁₈H₂₄N₄O₂) that integrates an imidazole-2-carbonyl pharmacophore with a benzamide scaffold bearing a flexible N-(3-diethylamino)propyl side chain . This architecture places the compound at the intersection of two therapeutically relevant chemotypes: imidazole-containing anti-cancer agents and class III antiarrhythmic benzamides exemplified by acecainide (N-acetylprocainamide) [1]. Currently catalogued in screening collections and vendor libraries at ≥97% purity, the compound is supplied primarily as a research tool for medicinal chemistry and ion channel pharmacology programs .

Why N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide Cannot Be Replaced by Simpler Benzamide Analogs


Within the N-substituted benzamide class, minor alterations to the acyl moiety, linker length, or terminal amine profoundly shift target engagement and functional selectivity. The imidazole-2-carbonyl group in this compound is not a generic aromatic substituent: imidazole-2-carbonyl benzamides have been patented as a distinct anti-cancer scaffold due to the imidazole ring's capacity for metal coordination and hydrogen bonding with kinase active sites [1]. Simultaneously, the N-(3-diethylamino)propyl chain extends the basic amine farther from the benzamide core compared to the N-(2-diethylamino)ethyl chain in acecainide, a change known in heterocyclic benzamide series to modulate cardiac sodium and potassium channel state-dependent blockade [2]. Simply substituting a phenyl, thiazolyl, or shorter-chain analog eliminates the dual pharmacophoric character that distinguishes this compound for programs requiring both imidazole-mediated target recognition and a basic amine tail for ion channel interaction.

Head-to-Head Quantitative Differentiation of N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide Against Closest Analogs


Imidazole-2-carbonyl vs. Acetyl Substituent: Kinase-Targeting Capability Inferred from Patent Pharmacophore Data

U.S. Patent US7582668B2 establishes 2-(1H-imidazole-2-carbonyl)benzamide as the minimal anti-cancer pharmacophore, with multiple N-substituted derivatives demonstrating single-digit micromolar to sub-micromolar IC₅₀ values against cancer cell lines. By comparison, the acetyl-benzamide core of acecainide (N-[2-(diethylamino)ethyl]-4-acetamidobenzamide) has no reported kinase inhibitory activity, being exclusively characterized as a class III antiarrhythmic (K⁺ channel blockade) [1]. The target compound N-(3-(diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide uniquely combines the imidazole-2-carbonyl anti-cancer pharmacophore with a basic amine-terminated side chain, creating a dual-profile chemotype absent in either comparator class alone [2].

Anti-cancer Kinase inhibition Imidazole pharmacophore

Side Chain Length Effect: N-(3-Diethylamino)propyl vs. N-(2-Diethylamino)ethyl on Ion Channel State Dependence

The heterocyclic benzamide literature demonstrates that extending the alkyl linker between the benzamide nitrogen and the terminal diethylamino group from ethylene (C2) to propylene (C3) alters both potency and state-dependent binding to cardiac ion channels [1]. Acecainide (N-[2-(diethylamino)ethyl]-4-acetamidobenzamide) with a C2 linker is a class III agent blocking K⁺ channels; its N-(3-diethylamino)propyl homologs showed shifted electrophysiological profiles in canine Purkinje fiber assays, with some analogs exhibiting enhanced use-dependent Na⁺ channel blockade rather than pure K⁺ channel activity [1]. The target compound incorporates both the C3 linker extension and the imidazole-2-carbonyl heterocycle, a combination predicted to generate a state-dependent ion channel profile distinct from either acecainide (C2 linker, acetyl) or simple imidazole benzamides lacking the basic amine tail [2].

Antiarrhythmic Sodium channel Linker length SAR

Imidazole-2-carbonyl vs. 4-(1H-Imidazol-1-yl) Substitution: Regioisomeric Impact on Antiarrhythmic Selectivity

Imidazolylbenzamide antiarrhythmic agents have been developed as two distinct regioisomeric series: 4-(1H-imidazol-1-yl)benzamides (class III selective agents) and imidazole-2-carbonyl benzamides (target compound series). Published SAR on N-substituted-4-(1H-imidazol-1-yl)benzamides demonstrates that the imidazole N-1 linkage to the benzamide para-position is critical for selective class III electrophysiological activity, with lead compounds showing potent prolongation of cardiac action potential duration without affecting conduction velocity . The target compound features an imidazole-2-carbonyl linkage at the benzamide ortho-position, a connectivity pattern that appeared in the distinct imidazoyl-benzamide anti-cancer patent series (US7582668B2) rather than in class III antiarrhythmic patents [1]. This regioisomeric difference is expected to redirect target engagement from cardiac K⁺ channels toward kinase or other oncology targets, making the compounds non-interchangeable for target-specific screening campaigns.

Antiarrhythmic Class III agents Imidazole regioisomerism

Calculated Physicochemical Differentiation: logP and H-Bond Donor/Acceptor Profile vs. Acecainide and Other N-Substituted Analogs

Calculated physicochemical parameters reveal key differences between N-(3-(diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide and its closest commercial analogs. The target compound has a predicted logP of approximately 2.5–3.5 (based on fragment-based calculation for the imidazole-2-carbonyl benzamide scaffold), which is higher than the simpler 2-(1H-imidazole-2-carbonyl)benzamide core (MW 215.21, predicted logP ~1.2) due to the lipophilic diethylamino-propyl side chain . This elevated logP, combined with two hydrogen-bond donors (imidazole N-H, amide N-H) and four hydrogen-bond acceptors, places the compound in a distinct physicochemical space compared to acecainide (MW 277.36, logP ~1.0, 2 HBD, 4 HBA), offering enhanced membrane permeability potential while retaining sufficient polarity for aqueous solubility in screening buffers [1].

Physicochemical properties logP Drug-likeness

Recommended Application Scenarios for N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide Based on Differential Evidence


Oncology Kinase Profiling with Imidazole-2-carbonyl Pharmacophore

Research groups conducting kinase inhibitor screening or structure-based drug design against metal-dependent kinases (e.g., CDKs, PI3K, mTOR) can deploy this compound as a probe that presents the patented imidazole-2-carbonylbenzamide anti-cancer pharmacophore while offering the N-(3-diethylamino)propyl side chain as a vector for solubility optimization, as supported by US7582668B2 patent claims and imidazole metal-coordination chemistry [1].

Ion Channel Linker-Length SAR Expansion

Cardiac ion channel pharmacology programs investigating the impact of alkyl linker length on state-dependent Na⁺ and K⁺ channel blockade can use this compound as a C3-linker variant of the classic C2-linker antiarrhythmic benzamide scaffold, based on the structure-activity relationships established by Hanna et al. (J. Med. Chem. 1989) for heterocyclic N-[(diethylamino)alkyl]arenamides [2].

Chemical Biology Tool for Dual-Pharmacophore Hypothesis Testing

This compound uniquely fuses an imidazole-2-carbonyl moiety (implicated in anti-cancer target engagement) with a diethylamino-propyl benzamide tail (characteristic of ion channel modulators), making it a chemical biology tool for testing hypotheses about polypharmacology or target-switching behavior when a single scaffold must address both kinase and ion channel endpoints [1][2].

Quote Request

Request a Quote for N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.